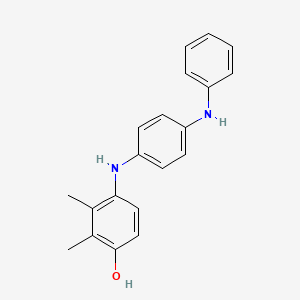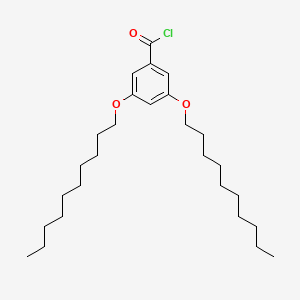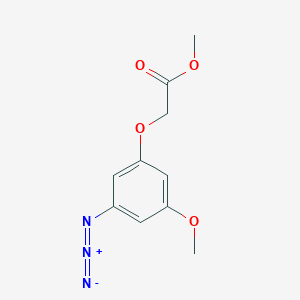
Methyl (3-azido-5-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3-azido-5-methoxyphenoxy)acetate is an organic compound that features an azido group, a methoxy group, and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-azido-5-methoxyphenoxy)acetate typically involves the following steps:
Starting Material: The synthesis begins with 3-hydroxy-5-methoxyphenol.
Azidation: The hydroxyl group is converted to an azido group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).
Esterification: The azido compound is then esterified with methyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-azido-5-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Formation of various substituted phenoxyacetates.
Reduction: Formation of Methyl (3-amino-5-methoxyphenoxy)acetate.
Oxidation: Formation of Methyl (3-azido-5-hydroxyphenoxy)acetate.
Scientific Research Applications
Methyl (3-azido-5-methoxyphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3-azido-5-methoxyphenoxy)acetate primarily involves its azido group, which can participate in click chemistry reactions. The azido group reacts with alkynes to form stable triazole rings, a process catalyzed by copper (I) ions. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
Methyl (3-amino-5-methoxyphenoxy)acetate: Similar structure but with an amino group instead of an azido group.
Methyl (3-azido-5-hydroxyphenoxy)acetate: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
Methyl (3-azido-5-methoxyphenoxy)acetate is unique due to its combination of an azido group and a methoxy group on the phenoxyacetate moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
114091-04-2 |
|---|---|
Molecular Formula |
C10H11N3O4 |
Molecular Weight |
237.21 g/mol |
IUPAC Name |
methyl 2-(3-azido-5-methoxyphenoxy)acetate |
InChI |
InChI=1S/C10H11N3O4/c1-15-8-3-7(12-13-11)4-9(5-8)17-6-10(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
OJNCZIWPKWHZGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)N=[N+]=[N-])OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




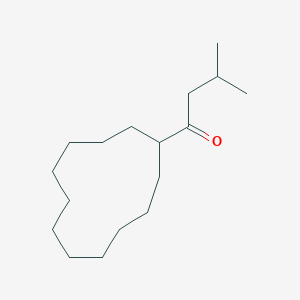
![Pyrido[2,1-a]isoindole-6-carbonitrile, 2-(acetyloxy)-](/img/structure/B14301965.png)

![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
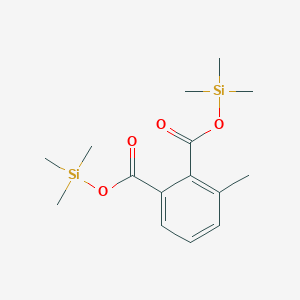
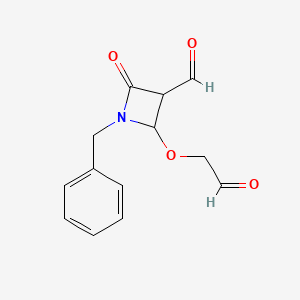
![N-{3-[Di(prop-2-en-1-yl)amino]-4-methylphenyl}acetamide](/img/structure/B14301981.png)

![(1,2-Phenylene)bis[difluoro(phenyl)silane]](/img/structure/B14301997.png)
![O,O-Diethyl [2-({2-oxo-2-[(1,3-thiazol-2-yl)amino]ethyl}amino)ethenyl]phosphonothioate](/img/structure/B14302003.png)
